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molecular formula C6H6Cl3N B1358663 2-Chloro-5-chloromethylpyridine hydrochloride CAS No. 82674-16-6

2-Chloro-5-chloromethylpyridine hydrochloride

Cat. No. B1358663
M. Wt: 198.5 g/mol
InChI Key: ZHEXGKWVNRSSLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05214152

Procedure details

In 50 ml of water was suspended 15.0 g (0.076 mole) of 6-chloro-3-pyridylmethyl chloride hydrochloride and the suspension was adjusted to pH about 8 with a saturated aqueous solution of sodium hydrogen carbonate. The resulting mixture was extracted with ether (100 ml×3) and dried over MgSO4. The ether was then distilled off under reduced pressure to give a crystalline residue. After addition of hexane, the crystals were recovered by filtration, washed with hexane and dried to give 11.0 g of 6-chloro-3-pyridylmethyl chloride as white prisms.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[N:8]=[CH:7][C:6]([CH2:9][Cl:10])=[CH:5][CH:4]=1.C(=O)([O-])O.[Na+].CCCCCC>O>[Cl:2][C:3]1[N:8]=[CH:7][C:6]([CH2:9][Cl:10])=[CH:5][CH:4]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
Cl.ClC1=CC=C(C=N1)CCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ether (100 ml×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
DISTILLATION
Type
DISTILLATION
Details
The ether was then distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a crystalline residue
FILTRATION
Type
FILTRATION
Details
the crystals were recovered by filtration
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=N1)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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